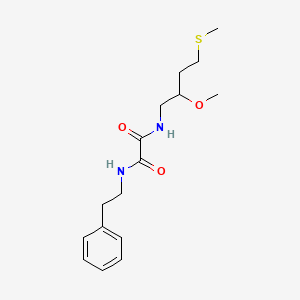
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide, also known as OMA, is a chemical compound that has gained attention in scientific research for its potential use in various fields. OMA is a synthetic compound that belongs to the class of oxamides and has been used in studies related to cancer, inflammation, and neurodegenerative diseases. In
Mecanismo De Acción
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide exerts its effects by inhibiting the activity of enzymes involved in the regulation of cell growth and inflammation. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce the expression of genes that promote apoptosis and inhibit the growth of cancer cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can reduce inflammation and provide relief from inflammatory diseases.
Biochemical and Physiological Effects
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to be stable under a variety of conditions, making it suitable for use in different experimental setups. However, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has not been extensively studied in humans, and its safety profile is not well-established.
Direcciones Futuras
For N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide research include the development of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide derivatives and the study of N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide in combination with other drugs. Overall, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has the potential to be a valuable tool in scientific research and the development of new treatments for various diseases.
Métodos De Síntesis
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylsulfanylbutylamine with 2-phenylethyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been widely studied for its potential use in cancer treatment. Studies have shown that N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cells. N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(2-Methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N'-(2-methoxy-4-methylsulfanylbutyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-14(9-11-22-2)12-18-16(20)15(19)17-10-8-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPCSECKERRXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

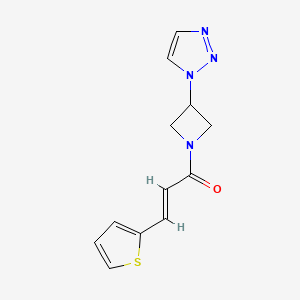
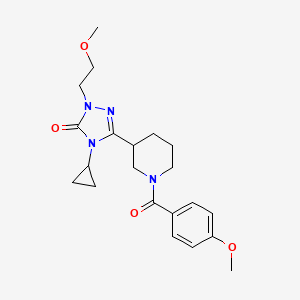
![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine](/img/structure/B2907258.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2907259.png)
![4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2907260.png)
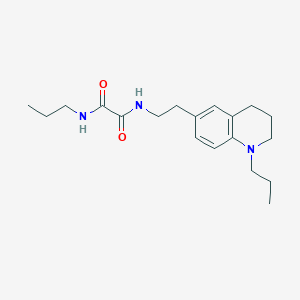
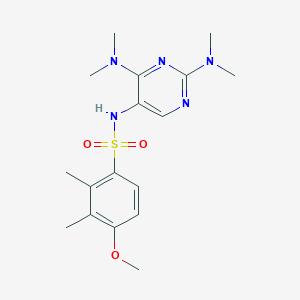
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2907265.png)
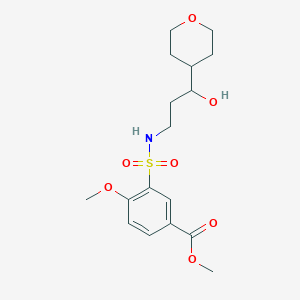

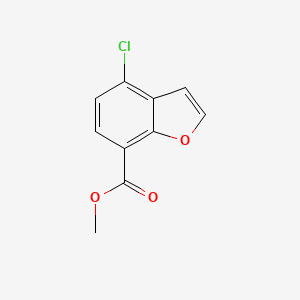
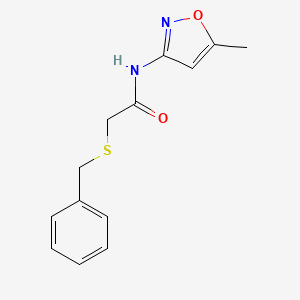
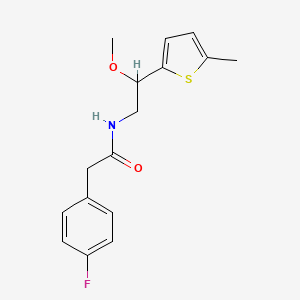
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B2907274.png)